molecular formula C6H3Cl2N3 B2386523 2-(4,6-Dichloropyrimidin-5-yl)acetonitrile CAS No. 1000512-30-0

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile

Cat. No.: B2386523
CAS No.: 1000512-30-0
M. Wt: 188.01
InChI Key: DDMNWDFJPVUBNP-UHFFFAOYSA-N
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Description

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile is an organic compound with the molecular formula C6H3Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring and a nitrile group at the 5 position. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Mechanism of Action

Mode of Action

It’s known that halogenated pyrimidines can incorporate nucleophiles regioselectively via s_nar reaction . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . This suggests that the compound might affect pathways related to pyrimidine metabolism.

Result of Action

It’s known that the isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This suggests that the compound might have similar effects.

Action Environment

It’s known that the reaction mixture was stirred at room temperature for 1 hour . This suggests that the compound might be stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)acetonitrile typically involves the reaction of 4,6-dichloropyrimidine with acetonitrile. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction is carried out under nitrogen atmosphere at a temperature range of 5-10°C, followed by heating to 25-30°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Dichloropyrimidin-5-yl)acetonitrile is unique due to its specific substitution pattern and the presence of both chlorine atoms and a nitrile group on the pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-4(1-2-9)6(8)11-3-10-5/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMNWDFJPVUBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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